

Laboratory-scale synthesis protocol for Butyrolactone II

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Application Notes and Protocols for Butyrolactone II

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyrolactone II is a naturally occurring γ-butyrolactone found in organisms such as Glycine max and Aspergillus terreus.[1] With the molecular formula C19H16O7, its systematic name is methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate. This compound has garnered interest within the scientific community due to its diverse biological activities, including antibiotic, anti-inflammatory, and neuroprotective effects. [2] Notably, Butyrolactone II has been identified as an inhibitor of 5-lipoxygenase (5-LOX) and a modulator of the Nrf-2/SKN-1 signaling pathway, highlighting its potential as a therapeutic agent.[2] These application notes provide an overview of its biological functions and the signaling pathways it modulates. A specific laboratory-scale synthesis protocol for Butyrolactone II is not readily available in the public domain due to its complex structure. However, general strategies for the synthesis of structurally complex γ-butyrolactones often involve multi-step sequences, including asymmetric synthesis and enzymatic reactions.

Biological Activity and Data



Butyrolactone II and its analogs have demonstrated a range of biological activities. The following table summarizes key findings from preclinical studies.

| Biological Activity | Target/Pathwa y | Model System | Key Findings | Reference |
|----------------------------|---------------------------|---------------------------|---|-----------|
| Neuroprotection | Nrf-2/SKN-1 Pathway | Caenorhabditis elegans | Alleviates Aβ- induced chemotaxis disorder, prolongs lifespan, and reduces 5-HT sensitivity. Upregulates downstream genes of SKN-1. | [2] |
| Anti- inflammatory | 5-Lipoxygenase (5-LOX) | in vitro | Acts as an inhibitor of the 5-lipoxygenase enzyme. | |
| DPPH Radical Scavenging | Direct antioxidant | in vitro | Exhibits DPPH radical scavenging activity with an EC50 of 42.05 µM. | [2] |
| Antibiotic | Not specified | Bacterial cell lines | Shows weak cytotoxic activity. | |
| Anticancer | Not specified | Cancer cell lines | Shows weak cytotoxic activity. | |

Signaling Pathways



Butyrolactone II is known to modulate key signaling pathways involved in oxidative stress response and inflammation.

Nrf-2/SKN-1 Signaling Pathway

The Nrf-2 (Nuclear factor erythroid 2-related factor 2) pathway in mammals, and its homolog SKN-1 in C. elegans, is a primary regulator of cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes. This leads to the transcription of a wide array of antioxidant and cytoprotective enzymes. **Butyrolactone II** has been shown to exert its neuroprotective effects by modulating this pathway, leading to the increased expression of downstream protective genes.[2][3]



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Nrf-2/SKN-1 signaling pathway modulation by **Butyrolactone II**.

5-Lipoxygenase (5-LOX) Signaling Pathway

The 5-lipoxygenase (5-LOX) pathway is a critical component of the inflammatory response. It is responsible for the metabolism of arachidonic acid into leukotrienes, which are potent pro-inflammatory lipid mediators. The pathway is initiated by the activation of phospholipase A2, which releases arachidonic acid from the cell membrane. 5-LOX, with the help of its activating protein (FLAP), then converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to leukotriene A4 (LTA4). LTA4 is a key intermediate

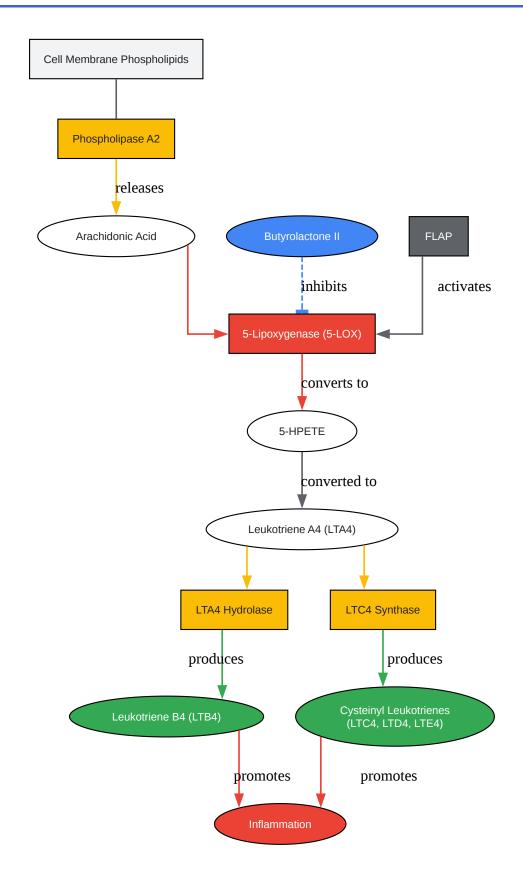






that can be further metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, LTE4), all of which contribute to inflammation. **Butyrolactone II** has been identified as an inhibitor of 5-LOX, suggesting a mechanism for its anti-inflammatory effects.





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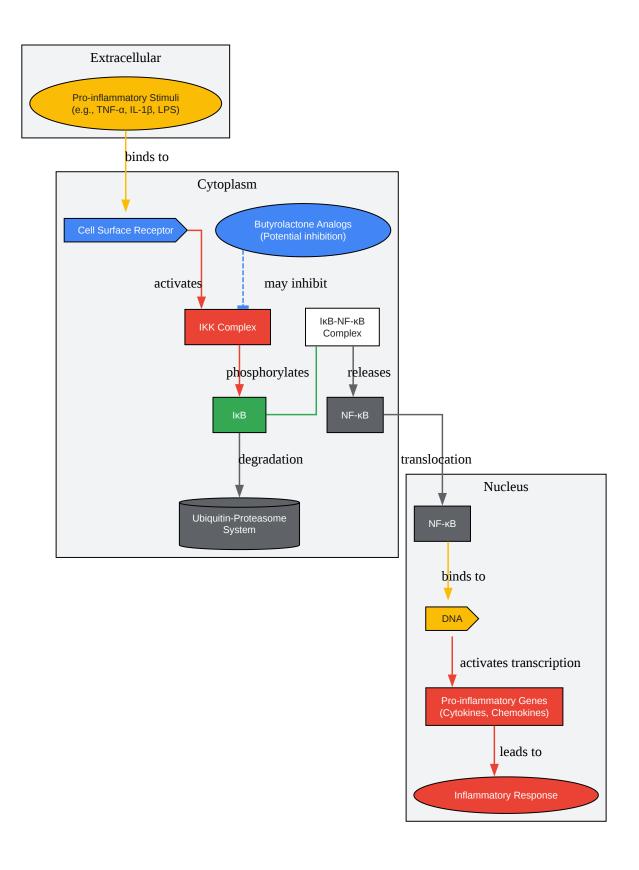
Inhibition of the 5-Lipoxygenase pathway by **Butyrolactone II**.



NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival.[4][5][6][7] In most unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB proteins, marking them for ubiquitination and subsequent proteasomal degradation. The degradation of IκB frees NF-κB to translocate into the nucleus, where it binds to specific DNA sequences and activates the transcription of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. While direct modulation by **Butyrolactone II** has not been definitively shown, related butyrolactones are known to inhibit this pathway, suggesting a potential mechanism for its anti-inflammatory properties.





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Potential inhibition of the NF-kB signaling pathway.



Experimental Protocols

As a definitive, peer-reviewed total synthesis for **Butyrolactone II** is not readily available, this section provides a generalized workflow for the isolation of natural products from fungal cultures, which is a common method for obtaining compounds like **Butyrolactone II**.

General Protocol for Fungal Metabolite Extraction and Isolation

- Fungal Culture:
 - Inoculate Aspergillus terreus on a suitable solid or liquid medium (e.g., Potato Dextrose Agar/Broth).
 - Incubate the culture for a period of 2-4 weeks at an appropriate temperature (e.g., 25-28
 °C) to allow for the production of secondary metabolites.

Extraction:

- If using a liquid culture, separate the mycelium from the broth by filtration.
- Extract the culture broth with an organic solvent such as ethyl acetate.
- Extract the mycelium separately with a solvent mixture like methanol/dichloromethane.
- Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

Fractionation and Purification:

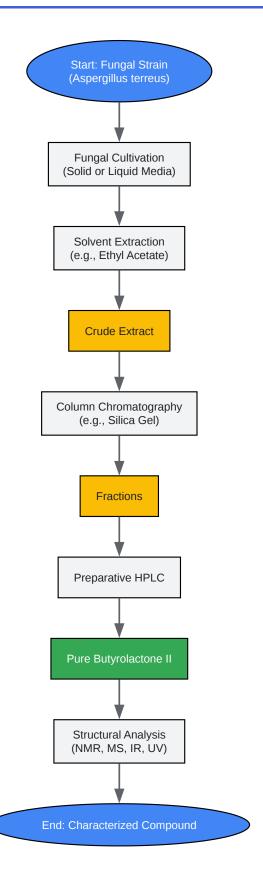
- Subject the crude extract to column chromatography using a stationary phase like silica gel.
- Elute with a gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) to separate the components into fractions.
- Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).



- Combine fractions containing the compound of interest.
- Perform further purification steps, such as preparative HPLC, to isolate the pure Butyrolactone II.
- Structure Elucidation and Characterization:
 - Confirm the identity and purity of the isolated compound using spectroscopic methods:
 - Mass Spectrometry (MS): To determine the molecular weight and formula.
 - Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC): To elucidate the chemical structure.
 - Infrared (IR) Spectroscopy: To identify functional groups.
 - UV-Vis Spectroscopy: To observe electronic transitions.

The following diagram illustrates a general workflow for the isolation of a natural product like **Butyrolactone II**.





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General workflow for the isolation of **Butyrolactone II**.



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